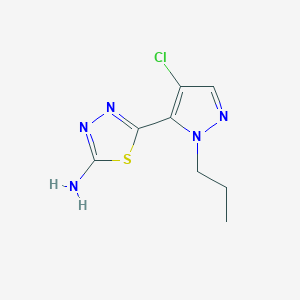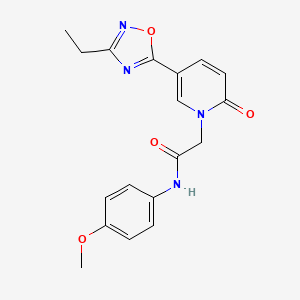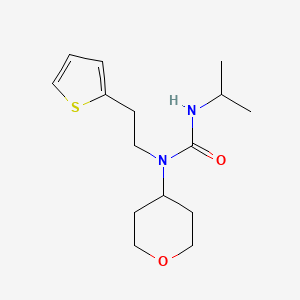
3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea (ITUE) is a chemical compound that belongs to the class of ureas. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. ITUE has been the subject of scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea, due to its complex structure, is likely to be involved in synthesis and chemical reactions aimed at creating novel organic compounds. For instance, urea derivatives are frequently utilized in the synthesis of heterocyclic compounds, as demonstrated by the development of novel pyridine, naphthyridine derivatives (Abdelrazek et al., 2010), and pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004). These reactions showcase the versatility of urea derivatives in contributing to the diversity of organic chemistry through the formation of complex and functionalized molecular architectures.
Material Science Applications
In material science, the urea derivative could play a role in the synthesis of functional polymers. For example, urea-functionalized polymers have been researched for their thermal properties and potential applications in coatings and films. The study by Yu et al. (2000) on thermolytic and catalytic reactions in functionalized regioregular polythiophenes (Yu & Holdcroft, 2000) illustrates the importance of such derivatives in modifying polymer properties for specific applications.
Photoluminescent Properties
Another area of research that might involve this compound is the study of photoluminescent properties in polymers. Han et al. (2005) investigated the synthesis, solid-phase reaction, optical properties, and patterning of luminescent polyfluorenes (Han et al., 2005). The incorporation of a urea derivative similar to 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea could influence the photoluminescent properties of polyfluorenes, thereby enhancing their application in optoelectronic devices.
Medicinal Chemistry
In medicinal chemistry, although direct references to the exact urea compound are scarce, the structural motif of urea is a common feature in drug design. For instance, urea derivatives have been explored for their potential as inhibitors or activators of certain biological targets (Manickam et al., 2017). The structural uniqueness of 3-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea suggests potential exploration in this field for novel biological activities.
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-propan-2-yl-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12(2)16-15(18)17(13-6-9-19-10-7-13)8-5-14-4-3-11-20-14/h3-4,11-13H,5-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHJBUDQDLHUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(CCC1=CC=CS1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

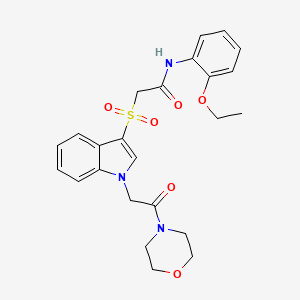
![Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2644891.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylbutanamide](/img/structure/B2644894.png)
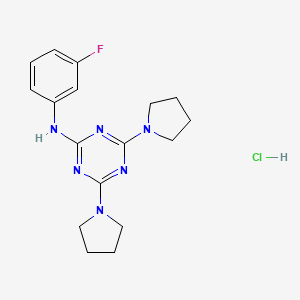
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)

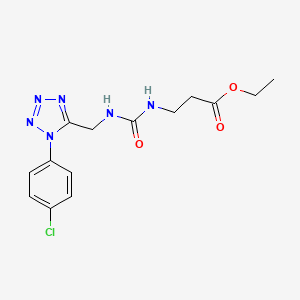
![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
![Ethyl 2-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2644905.png)
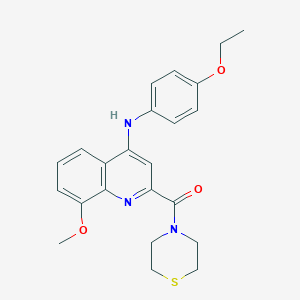
![(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2644907.png)
![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)
